molecular formula C15H14O3 B6397619 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid CAS No. 1261923-23-2

2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid

Cat. No.: B6397619
CAS No.: 1261923-23-2
M. Wt: 242.27 g/mol
InChI Key: MUBBVKZYRPHKFQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a hydroxymethyl group at the 3-position and a methyl group at the 6-position

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-2-7-13(14(10)15(17)18)12-6-3-5-11(8-12)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBBVKZYRPHKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689065
Record name 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-23-2
Record name 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of toluene derivatives followed by oxidation and functional group transformations. The general steps are as follows:

    Friedel-Crafts Acylation: Reacting a toluene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acyl group.

    Oxidation: Oxidizing the resulting intermediate to introduce the carboxylic acid functionality.

    Functional Group Transformation: Introducing the hydroxymethyl group through a series of reactions, such as reduction and subsequent hydroxylation.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 2-(3-Carboxyphenyl)-6-methylbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield 2-(3-Hydroxymethylphenyl)-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)-6-methylbenzoic acid: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    2-(3-Methylphenyl)-6-methylbenzoic acid: Lacks the hydroxymethyl group, potentially altering its chemical properties and applications.

    2-(3-Hydroxymethylphenyl)-benzoic acid: Lacks the methyl group at the 6-position, which may influence its steric and electronic properties.

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